4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, also known as E7820, is a small molecule inhibitor that targets angiogenesis and tumor growth. It has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer
A study investigated the potential of a novel iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in vivo. This compound's tumor accumulation is based on preferential binding to sigma receptors overexpressed on breast cancer cells. The study demonstrated P-(123)I-MBA's accumulation in most breast tumors, suggesting its utility for noninvasively assessing tumor proliferation through sigma receptor scintigraphy (Caveliers et al., 2002).
Gastric Motility Enhancement
Research on sulpiride, a benzamide derivative, showed its stimulatory effect on gastric motility. This study, conducted on patients with dyspepsia and peptic ulcer, found that sulpiride significantly increased the frequency and strength of gastric contractions, suggesting its potential for treating gastric ulcers by preventing antral stasis (Stadaas & Aune, 1972).
Melanoma Metastases Detection
Another study explored the use of iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM) for imaging melanoma metastases. The tracer's uptake mechanism in melanoma, whether through membrane receptor binding or interaction with intracellular structures, highlights the potential of radiolabeled benzamides in detecting melanoma (Maffioli et al., 1994).
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
4-Ethoxy-N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide acts as an inhibitor of the PDGF receptor tyrosine kinase . By binding to this receptor, it prevents the activation of the receptor’s kinase domain, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. These include the PI3K/AKT pathway and the RAS/RAF/MEK/ERK pathway , both of which are involved in regulating cell growth and survival .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily through the liver and kidneys, respectively .
Result of Action
By inhibiting the PDGF receptor tyrosine kinase, 4-Ethoxy-N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can reduce cell proliferation and migration. This makes it potentially useful in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
The action of 4-Ethoxy-N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can be influenced by various environmental factors. For example, the presence of other drugs could affect its absorption, distribution, metabolism, and excretion. Additionally, factors such as pH and temperature could potentially affect its stability and efficacy .
properties
IUPAC Name |
4-ethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-3-28-17-8-4-15(5-9-17)19(25)23-16-6-10-18(11-7-16)29(26,27)24-20-21-13-12-14(2)22-20/h4-13H,3H2,1-2H3,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQFKYBTTJJRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
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